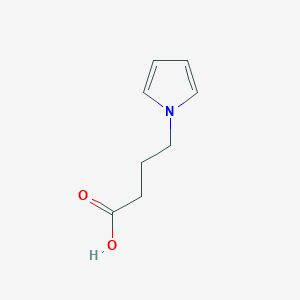
4-(1H-pyrrol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1H-Pyrrol-1-yl)butanoic acid” is a biotinylated chemical compound that can be used as a labeling agent . It has a molecular weight of 153.181 and its formula is C8H11NO2 .
Synthesis Analysis
The synthesis of pyrrole alkaloids, including “this compound”, has been reported in the literature . The process involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride, followed by reaction with p-toluenesulfonic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a butanoic acid group . The compound has a molecular formula of C8H11NO2 .
Wissenschaftliche Forschungsanwendungen
1. Identification and Characterization in Natural Products
4-(1H-pyrrol-1-yl)butanoic acid, along with similar pyrrole alkaloids, has been identified in natural products such as mushrooms and fruits. For example, it was isolated from the fruiting bodies of Leccinum extremiorientale and was characterized using NMR spectroscopy and MS techniques (Yang et al., 2015). Additionally, novel pyrrole alkaloids, including derivatives of this compound, were discovered in the edible mushroom Basidiomycetes-X (Echigoshirayukidake), highlighting its presence in various natural sources (Sakamoto et al., 2020).
2. Electrochemical and Electrochromic Applications
In electrochemical studies, this compound derivatives have been synthesized and utilized for their electrochromic properties. For instance, a copolymer based on a derivative of this compound exhibited multicolor electrochromism and rapid switching times, demonstrating its potential in electrochromic devices (Ou Yang et al., 2011).
3. Development of Synthetic Ion Channels
The compound has been used in the development of synthetic ion channels, demonstrating its utility in nanofluidic devices. A study used a derivative of this compound for optical gating of these channels, showcasing its application in controlled ionic transport and potential use in sensing and information processing (Ali et al., 2012).
4. Material Science and Polymer Development
In the field of material science, derivatives of this compound have been incorporated into novel polymeric materials. These materials have been explored for their unique properties, such as fluorescence and conductivity, which are significant in advanced material applications (Ding et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, “4-(1H-Pyrrol-1-yl)benzoic acid”, indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
The mechanism of action of pyrrole alkaloids often involves interaction with biological macromolecules, such as proteins and DNA, leading to changes in cellular processes . The specific targets and modes of action can vary widely depending on the specific compound and the biological system in which it is active .
The pharmacokinetics of pyrrole alkaloids, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the specific compound, the route of administration, and the individual’s metabolic processes .
The action of “4-(1H-pyrrol-1-yl)butanoic acid” and other pyrrole alkaloids can be influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound .
Eigenschaften
IUPAC Name |
4-pyrrol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJQSTXILTKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

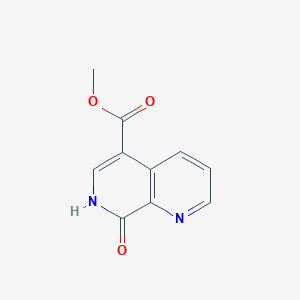
![Cyclopentyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2556781.png)
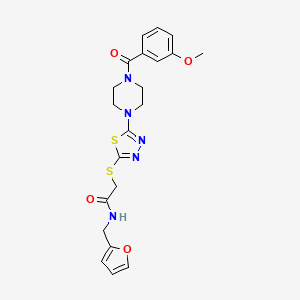
![3-[(E)-2-Cyano-2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)ethenyl]benzenesulfonyl fluoride](/img/structure/B2556783.png)
![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)
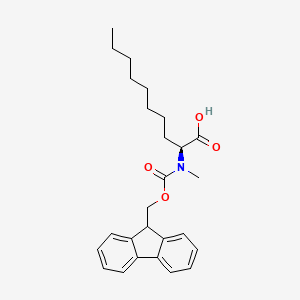

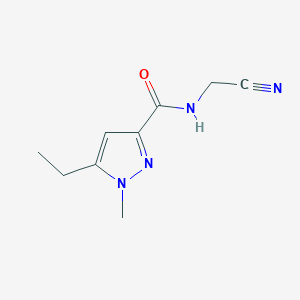
![Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B2556791.png)


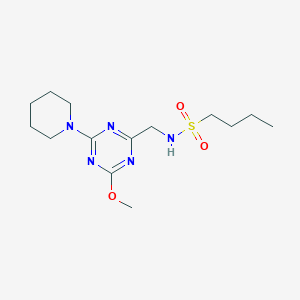
![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2556797.png)
![3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea](/img/structure/B2556798.png)